molecular formula C8H5BrF3NO3 B2809852 1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene CAS No. 951231-87-1

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B2809852
CAS No.: 951231-87-1
M. Wt: 300.031
InChI Key: ZQFYMNIMOATSOG-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene is a chemical compound. It has a molecular formula of C8H5BrF3NO3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, methoxy, nitro, and trifluoromethyl groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.

Scientific Research Applications

Synthesis and Reactivity

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene serves as an intermediate in the synthesis of complex organomercury compounds. For instance, its mercuration with mercuric trifluoroacetate yields compounds with potential applications in NMR spectroscopy due to their unique ^199Hg N.M.R spectra, showcasing its utility in the study of organometallic chemistry (Deacon, O'connor, & Stretton, 1986). Additionally, the compound is utilized in the synthesis of novel antimicrobial agents, demonstrating its importance in medicinal chemistry. Compounds synthesized from it exhibit potent activity against various microorganisms, highlighting its role in developing new therapeutic agents (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).

Organometallic Synthesis

The compound is a versatile starting material in organometallic synthesis. Its derivatization has been explored for the preparation of organometallic intermediates, which are crucial in developing novel catalytic processes and materials science applications. Such studies expand the compound's utility beyond simple synthetic applications, integrating it into the broader context of organometallic and materials chemistry (Porwisiak & Schlosser, 1996).

Cyclization Reactions

In heterocyclic chemistry, this compound is utilized in cyclization reactions to synthesize substituted benzo[b]thiophenes. These reactions, catalyzed by acid, underscore the compound's role in generating heterocyclic compounds with potential pharmaceutical applications. The efficiency of such methods, compared to traditional procedures, illustrates the compound's value in synthetic organic chemistry (Pié & Marnett, 1988).

Properties

IUPAC Name

1-bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO3/c1-16-7-3-5(9)6(13(14)15)2-4(7)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFYMNIMOATSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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